N1-Allyl Substitution Confers Unique Binding-Site Geometry Relative to Saturated N1-Alkyl Analogs
The N1-allyl group of propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate introduces a planar, sp2-hybridized substituent that the patent SAR explicitly indicates occupies a distinct sub-pocket of the SUMO enzyme active site, whereas the saturated N1-propyl analog (CAS 848673-13-2) presents a flexible, sp3-rich chain that lacks the same directional constraint. This difference alters the compound's ability to engage key residues within the tricyclic inhibitor binding region defined by the patent [1].
| Evidence Dimension | N1 substituent geometry and electronic character |
|---|---|
| Target Compound Data | N1-allyl (sp2, planar, constrained geometry); SMILES: CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
| Comparator Or Baseline | Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 848673-13-2); N1-propyl (sp3, flexible, saturated chain) |
| Quantified Difference | Qualitative structural difference: planar sp2 vs. flexible sp3 N1 substituent; not a simple methylene deletion. |
| Conditions | Inferred from patent US9045483B2 structural genus and exemplified compounds [1] |
Why This Matters
For researchers carrying out SAR studies or validating target engagement, using the N1-propyl analog would yield misleading data because the saturated chain fails to recapitulate the allyl group's constrained binding pose, potentially resulting in false negatives in SUMO inhibition assays.
- [1] Chen Y, Li Y, Divlianska D, et al. Inhibition of small ubiquitin-like modifier enzymes with substituted pyrrolo[2,3-b]quinoxalines. US Patent US9045483B2. Published June 2, 2015. View Source
